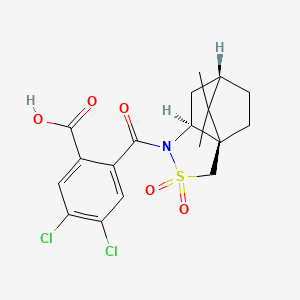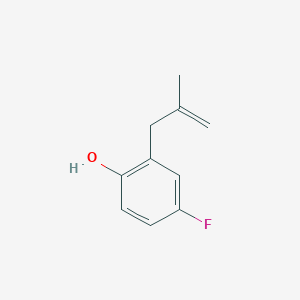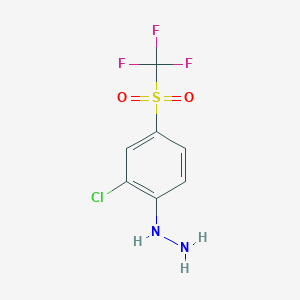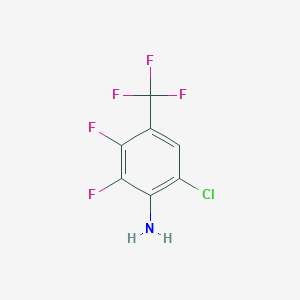
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam (also known as NCDCB) is a chemical compound with a molecular weight of 397.96 g/mol. It is a white crystalline solid with a melting point of 156 °C. NCDCB has been used for a variety of purposes in scientific research, including in biochemical and physiological studies. This article will discuss the synthesis method of NCDCB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
NCDCB has been used for a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on the body. It has also been used in the synthesis of other compounds, such as N-(2-carboxy-4,5-dichlorobenzoyl)-N-methyl-1-amino-2-methyl-1-propanol. In addition, NCDCB has been used in the synthesis of a variety of drugs, such as the anticonvulsant drug gabapentin.
作用機序
NCDCB acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, NCDCB increases the levels of acetylcholine in the body, which has a variety of effects on the body, including increased alertness, improved memory, and increased muscle contraction.
Biochemical and Physiological Effects
NCDCB has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness, improve memory, and increase muscle contraction. In addition, it has been shown to increase the production of neurotransmitters, such as serotonin and dopamine, which can lead to improved mood and decreased anxiety. It has also been shown to reduce inflammation and pain, as well as to have anti-cancer effects.
実験室実験の利点と制限
NCDCB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is relatively stable. However, it is also important to consider the limitations of NCDCB for laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. In addition, it is not suitable for use in in vivo experiments due to its toxicity.
将来の方向性
There are a variety of potential future directions for the use of NCDCB in scientific research. For example, it could be used in the synthesis of drugs with improved efficacy or fewer side effects. In addition, it could be used to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. Finally, it could be used to investigate the potential therapeutic effects of various compounds in the treatment of various diseases.
合成法
NCDCB can be synthesized via a three-step reaction process. The first step involves reacting 4,5-dichlorobenzoyl chloride with 1-amino-2-methyl-1-propanol to form N-(2-carboxy-4,5-dichlorobenzoyl)-1-amino-2-methyl-1-propanol. The second step involves reacting this intermediate with 10,2-camphorsultam to form N-(2-carboxy-4,5-dichlorobenzoyl)-(+)-10,2-camphorsultam. The third step involves crystallizing the reaction product to form the desired compound.
特性
IUPAC Name |
4,5-dichloro-2-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFABDSDXSYNRJG-QNGPCOALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]13CS(=O)(=O)N([C@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone; 98%](/img/structure/B6355797.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)


![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)
![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)
![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)



![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)